6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
6-Bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolin-2-one core substituted with bromine at position 6, a phenyl group at position 4, and a pyrazoline ring at position 2. The pyrazoline moiety is further functionalized with a 3-chlorobenzoyl group at position 1 and a 4-methoxyphenyl group at position 3. This structural complexity confers unique physicochemical properties, including distinct electronic effects from electron-withdrawing (bromo, chloro) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
6-bromo-3-[2-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrClN3O3/c1-40-24-13-10-19(11-14-24)28-18-27(36-37(28)32(39)21-8-5-9-23(34)16-21)30-29(20-6-3-2-4-7-20)25-17-22(33)12-15-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIMEHRDSAHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H20BrClN2O2
- Molecular Weight : 463.78 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 12 µM, respectively, indicating a moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 ~ 10 µM) .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increased percentage of apoptotic cells when treated with the compound, suggesting that it may activate intrinsic apoptotic pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : Preliminary studies indicate that it acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 for COX-2 inhibition was reported at 0.52 µM, demonstrating a potential for treating inflammatory conditions without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema, comparable to that observed with standard anti-inflammatory agents like Celecoxib .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains:
- Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
- Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membrane integrity and inhibition of DNA synthesis .
Data Summary
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:
- Study on Pyrazole Derivatives : A study involving pyrazole derivatives demonstrated that modifications similar to those in our target compound led to enhanced anticancer activity against various cell lines, suggesting that structural optimization could yield even more potent analogs .
- Inflammation Models : Research focusing on inflammation models indicated that compounds with similar quinoline structures exhibited significant anti-inflammatory effects, supporting the hypothesis that our target compound may also be effective in clinical settings .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and its structure features a quinoline core that is substituted with a bromo group, a chlorobenzoyl moiety, and a methoxyphenyl group. The presence of multiple functional groups suggests diverse reactivity and biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one. For example, quinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that quinoline derivatives can possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The ability of such compounds to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities. The exploration of structure-activity relationships (SAR) is crucial for optimizing efficacy and reducing toxicity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of quinoline derivatives in vitro against human cancer cell lines. The results indicated that modifications on the quinoline scaffold significantly enhanced cytotoxicity, particularly against breast cancer cells.
Case Study 2: Antimicrobial Screening
In another investigation, a series of quinoline derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity for compounds with similar substitutions as those found in this compound.
Comparison with Similar Compounds
Structural Analogues with Pyrazoline Moieties
Substituent Effects on Physicochemical Properties
The target compound’s pyrazoline ring is substituted with 3-chlorobenzoyl and 4-methoxyphenyl groups. In contrast:
- Compound 13 (): Features a 4-bromophenyl and 6,6-dimethyl-4-oxoindol-2-yl group on the pyrazoline, along with a benzenesulfonamide substituent. The sulfonamide group enhances polarity, reflected in its melting point (180–181°C) and IR absorption for SO₂ (1219, 1374 cm⁻¹) .
- Compound 16 (): Contains a 4-bromophenyl and tetrahydroindol-2-yl group, with a higher melting point (200–201°C) due to increased molecular rigidity from the indole system .
- Compound 3fb (): A benzooxazol-2-one derivative with bromo and substituted benzyl groups, showcasing how heterocyclic cores influence solubility and spectral properties (e.g., IR C=O at 1651 cm⁻¹) .
Table 1: Key Physicochemical Properties of Pyrazoline-Containing Compounds
Electronic and Steric Effects
- 3-Chlorobenzoyl introduces steric hindrance and electronic withdrawal, contrasting with diethylamino-propanoyl in Compound 7 (), which may enhance solubility via tertiary amine functionality .
Quinolinone-Based Analogues
Substituent Position and Reactivity
- Compound 313398-80-0 (): A 6-chloro-quinolinone with acetyl and 2-chlorophenyl groups. The ortho-chloro substituent induces steric strain compared to the target’s para-methoxyphenyl, affecting conformational stability .
- Compound 5.23 (): A pyrazol-3-one with bromomethyl and 4-chlorophenyl groups.
Table 2: Comparison of Quinolinone Derivatives
Spectral and Analytical Comparisons
NMR and IR Signatures
- 1H-NMR : Pyrazoline protons in the target compound are expected near δ 3–5 ppm, consistent with Compound 13 (δ 3.15–5.56 ppm) . The 4-methoxyphenyl group’s aromatic protons may resonate upfield (δ 6.8–7.2 ppm) compared to Compound 12 ’s nitrophenyl (δ 7.8–8.2 ppm) .
- IR: The target’s C=O (quinolinone and benzoyl) aligns with analogs (1650–1653 cm⁻¹), while the methoxy C-O stretch (~1250 cm⁻¹) distinguishes it from halogenated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
